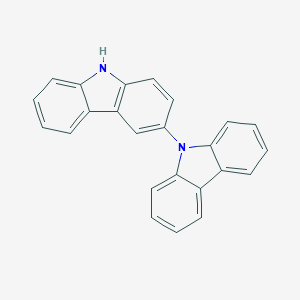

9H-3,9'-Bicarbazole

Übersicht

Beschreibung

9H-3,9’-Bicarbazole is a heterocyclic compound containing a fused nine-membered ring system composed of three carbon atoms and six nitrogen atoms . It has been studied extensively for its potential applications in a variety of scientific fields, including synthetic organic chemistry, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of 9H-3,9’-Bicarbazole involves several steps. One method involves the use of 2-aminobenzamide in dibromochloromethane, dibenzo-18-crown-6, copper, and potassium acetate in N,N-dimethyl-formamide at 120°C for 4 hours . Another method involves the use of trifluoroacetic acid in dichloromethane at 20°C for 0.5 hours .Molecular Structure Analysis

The molecular formula of 9H-3,9’-Bicarbazole is C24H16N2 . The average mass is 332.397 Da and the monoisotopic mass is 332.131348 Da .Chemical Reactions Analysis

9H-3,9’-Bicarbazole is mainly used as an intermediate for synthetic materials . It has also been used in the preparation of new hole-transporting materials.Physical And Chemical Properties Analysis

9H-3,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.2±3.0 kJ/mol and the flash point is 315.9±25.1 °C . The index of refraction is 1.728 and the molar refractivity is 104.9±0.5 cm3 .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

9H-3,9’-Bicarbazole is used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it’s used in the creation of twisted donor-acceptor-type electroactive bipolar derivatives, which are potential blue Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs .

Methods of Application

The derivatives were synthesized through the reaction of 4-fluorobenzophenone with various mono-alkylated 3,3′-bicarbazoles . The new materials exhibit suitable glass transition temperatures ranging from 57 to 102 °C and high thermal stability, with decomposition temperatures reaching 400 °C .

Results or Outcomes

The developed compounds exhibit elevated photoluminescence quantum yields (PLQY) of up to 75.5% and favorable HOMO-LUMO levels, along with suitable triplet-singlet state energy values .

Theoretical Simulation of TADF Character

Summary of the Application

9H-3,9’-Bicarbazole is used in the theoretical simulation of the TADF character of certain molecules . The molecules are 9- (2- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (o-TrzDCz), 9- (3- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (m-TrzDCz) and 9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (p-TrzDCz) .

Methods of Application

The photophysical properties of these molecules were theoretically simulated . The calculation of the twist angle between the D and A moieties in the ground state and the molecular Root-Mean-Deviation (RMSD) of the S1 and T1 states referenced to the S0 state were performed .

Results or Outcomes

The simulation revealed that o-TrzDCz possesses smaller reorganization energies of 0.06/0.04 eV, which are much smaller than those of m-TrzDCz (0.51/0.41 eV) and p-TrzDCz (1.93/1.06 eV) . Finally, o-TrzDCz possesses the biggest values of KRISC (7.28×10^6 s^-1) and Kr (3.12×10^6 s^-1) and smallest Kp value of 0.10 s^-1 amongst the three titled molecules, indicating that o-TrzDCz should have more excellent TADF character than m-TrzDCz and p-TrzDCz .

OLED Materials

Summary of the Application

9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Methods of Application

The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .

Results or Outcomes

The use of this compound in OLED devices can improve their efficiency and lifespan .

Solution-Processed Phosphorescent OLEDs

Summary of the Application

9H-3,9’-Bicarbazole is used in the development of solution-processed phosphorescent OLEDs . Specifically, two 3,3′-bicarbazole-based host small molecules, 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh), were reported .

Methods of Application

These molecules exhibited similar optical properties within solutions but different photoluminescence within films . A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency .

Results or Outcomes

The device with the BCz-tBuPh host showed a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively, compared to the device with the BCz-nBuPh host .

OLED Material Intermediate

Summary of the Application

9-Phenyl-9H,9’H-[3,3’]bicarbazole, a derivative of 9H-3,9’-Bicarbazole, is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-carbazol-9-yl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJJVSJWFYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530853 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-3,9'-Bicarbazole | |

CAS RN |

18628-07-4 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

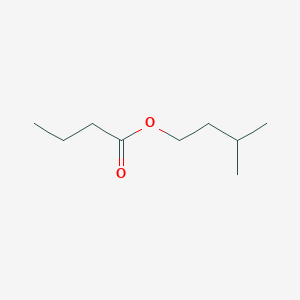

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.